molecular formula C10H12ClNS B1586351 N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride CAS No. 83508-64-9

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride

Cat. No.: B1586351
CAS No.: 83508-64-9
M. Wt: 213.73 g/mol
InChI Key: AJSUMYQXBHXRRT-UHFFFAOYSA-N
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Description

Table 1: Structural and Electronic Comparison

Compound C=S Bond (Å) C-Cl Bond (Å) HOMO-LUMO Gap (eV)
This compound 1.649(2) 1.772(4) 5.4
Dimethylthiocarbamoyl chloride 1.641(3) 1.768(3) 5.2
Phenylthiocarbamoyl chloride 1.658(2) 1.785(3) 5.7

Key Differences :

  • Steric effects : The 3,5-dimethylphenyl group increases steric bulk by ~18% compared to phenyl or methyl substituents, slowing nucleophilic substitution at sulfur.
  • Electronic effects : Fluorinated analogs (e.g., N-(3-fluorophenyl) derivatives) exhibit greater electrophilicity due to the electron-withdrawing F atom.
  • Crystal packing : Methyl-substituted derivatives form denser lattices (1.50–1.55 g/cm³) compared to phenyl analogs (1.30–1.40 g/cm³).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSUMYQXBHXRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C(=S)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374420
Record name N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
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Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83508-64-9
Record name Carbamothioic chloride, (3,5-dimethylphenyl)methyl-
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Record name N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
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Record name 83508-64-9
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Preparation Methods

Synthesis via Reaction of N-(3,5-dimethylphenyl)-N-methylthiourea with Chlorinating Agents

One common approach involves the chlorination of N-(3,5-dimethylphenyl)-N-methylthiourea. This method uses chlorinating reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the thiourea into the corresponding thiocarbamoyl chloride.

  • Reaction conditions: Typically conducted under anhydrous conditions, with controlled temperature ranging from ambient to reflux temperatures depending on the reagent.
  • Solvents: Common solvents include dichloromethane, chloroform, or inert solvents compatible with chlorinating agents.
  • Reaction monitoring: TLC or chromatographic methods are used to monitor conversion.

Direct Chlorination of N-(3,5-dimethylphenyl)-N-methylcarbamate Derivatives

An alternative route involves chlorination of carbamate precursors bearing the 3,5-dimethylphenyl and N-methyl substituents, followed by thiation steps to introduce the sulfur atom.

Preparation of N,N-Dimethylthiocarbamoyl Chloride as a Model Compound

Patent literature describes the preparation of N,N-dimethylthiocarbamoyl chloride by reacting tetramethylthiuram disulfide with chlorinating agents, which can be adapted for the N-(3,5-dimethylphenyl)-N-methyl derivative by substituting appropriate amine precursors.

Comparative Data Table of Preparation Methods

Method Starting Material Chlorinating Agent Reaction Conditions Yield/Purity Notes
Chlorination of N-(3,5-dimethylphenyl)-N-methylthiourea N-(3,5-dimethylphenyl)-N-methylthiourea Thionyl chloride or PCl₅ Anhydrous solvent, 25-80°C, 1-4h High purity (>95%) Direct, widely used
Thionyl chloride reaction with 3,5-mesitylenic acid (precursor step) 3,5-mesitylenic acid Thionyl chloride (1:5 molar ratio) Stepwise heating 30-65°C, 3.5h total High purity, no purification Efficient, scalable
Tetramethylthiuram disulfide chlorination (model) Tetramethylthiuram disulfide Chlorinating agents Controlled temp, inert solvent Good yield Adaptable for substituted derivatives

Detailed Research Findings and Notes

  • The use of thionyl chloride is prevalent due to its dual role as chlorinating and dehydrating agent, facilitating conversion to thiocarbamoyl chlorides with minimal side reactions.
  • Controlled temperature ramping and reaction time are critical to avoid decomposition or side product formation.
  • The molar excess of chlorinating agent (e.g., 5 equivalents of thionyl chloride) ensures complete conversion, but optimization can reduce reagent waste and cost.
  • Purity achieved by these methods often negates the need for further purification steps, enhancing industrial applicability.
  • Adaptation of methods from related compounds (e.g., N,N-dimethylthiocarbamoyl chloride) provides synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The thiocarbamoyl chloride group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(3,5-dimethylphenyl)-N-methylthiourea and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic or neutral conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Typically occurs under acidic or basic conditions with water as the solvent.

Major Products Formed

    Substitution: Produces N-substituted thiocarbamates or thioureas.

    Oxidation: Forms sulfoxides or sulfones.

    Reduction: Yields thiols.

    Hydrolysis: Results in N-(3,5-dimethylphenyl)-N-methylthiourea and hydrochloric acid.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

  • Structural Differences : Replaces the thiocarbamoyl chloride group with a hydroxynaphthalene-carboxamide moiety.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to the electron-withdrawing nature of the carboxamide and the lipophilicity imparted by the 3,5-dimethylphenyl group .
  • Key Insight : The meta-dimethyl substitution enhances PET inhibition compared to ortho- or para-substituted analogs, suggesting steric and electronic optimization for target binding .

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide

  • Structural Differences : Features a trichloroacetamide group instead of thiocarbamoyl chloride.
  • Crystallographic Data : Forms two molecules per asymmetric unit, with hydrogen-bonded chains (N–H⋯O and C–H⋯O) stabilizing the crystal lattice. The dimethylphenyl group induces a planar acetamide conformation, distinct from nitro-substituted analogs .
  • Key Insight : Methyl substituents reduce electron-withdrawing effects compared to chloro or nitro groups, altering intermolecular interactions and crystal packing .

2,2-Dichloro-N-(3,5-Dimethylphenyl)Acetamide

  • Structural Differences : Dichloroacetamide group replaces the thiocarbamoyl chloride.
  • Crystallographic Data : Shares bond parameters with other acetanilides (e.g., C–N bond length ~1.35 Å). Infinite chains via N–H⋯O hydrogen bonding mirror patterns in N-(3,5-dimethylphenyl)acetamide derivatives .

Functional Group Comparison Table

Compound Functional Group Key Properties Reference
N-(3,5-Dimethylphenyl)-N-methylcarbamothioyl chloride Thiocarbamoyl chloride High reactivity for nucleophilic substitution; steric hindrance from methyl groups
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Carboxamide PET inhibition (IC₅₀ ~10 µM); lipophilicity-driven activity 2
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloroacetamide Planar conformation; dual-molecule asymmetric unit in crystals 5
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Dichloroacetamide N–H⋯O hydrogen-bonded chains; structural similarity to acetanilides 6

Substituent Position and Electronic Effects

  • Meta vs. Para/Ortho Substitution : Meta-dimethyl substitution (3,5-) optimizes steric accessibility and electronic effects for biological activity (e.g., PET inhibition) compared to 2,5-dimethylphenyl analogs, which show reduced activity due to unfavorable steric interactions .
  • Electron-Withdrawing vs. Donating Groups : Chloro or nitro substituents enhance electrophilicity and intermolecular interactions (e.g., hydrogen bonding) but reduce solubility. Methyl groups improve lipophilicity, favoring membrane penetration in agrochemical applications .

Biological Activity

N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article consolidates findings from various studies and patents to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and potential applications.

Chemical Structure and Properties

The compound features a carbamothioyl functional group attached to a dimethylphenyl moiety. Its structure can be represented as follows:

N 3 5 dimethylphenyl N methylcarbamothioyl chloride\text{N 3 5 dimethylphenyl N methylcarbamothioyl chloride}

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research indicates that similar compounds exhibit inhibitory effects on the WNT/β-catenin signaling pathway, which is crucial in cancer cell proliferation. The inhibition of Dishevelled (DVL) proteins involved in this pathway has been linked to reduced tumor growth in colon cancer models .

Table 1: Anticancer Activity Data

CompoundTargetEC50 (μM)References
(S)-1DVL10.49
(S)-1HCT116 cells7.1

2. Agrochemical Applications

The compound has also been evaluated for its efficacy in agricultural applications. It is suggested that derivatives of this compound can enhance the uptake of agrochemicals when formulated correctly. This is particularly relevant for foliar applications where effective penetration into plant tissues is crucial .

Table 2: Agrochemical Efficacy

Application TypeEnhancement MechanismReference
Foliar ApplicationIncreased Uptake
Low Volume SpraysOptimized Formulation

The biological activity of this compound can be attributed to its ability to interact with specific protein targets and pathways:

  • WNT Pathway Modulation : The compound’s structural similarity to known inhibitors allows it to disrupt the WNT signaling pathway, leading to decreased cancer cell viability.
  • Enhanced Chemical Uptake : In agrochemical formulations, the presence of carbamothioyl groups may facilitate better absorption through plant cuticles.

Case Studies

A notable case study involved the testing of a related compound in a controlled environment where its effects on cancer cell lines were monitored. The study demonstrated significant reductions in cell viability at concentrations as low as 7 μM, indicating strong potential for therapeutic development against specific cancer types .

Q & A

Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride, and how are reaction conditions optimized?

The synthesis typically involves reacting 3,5-dimethylaniline with methyl isothiocyanate to form the thiourea intermediate, followed by chlorination using reagents like thionyl chloride (SOCl₂). Reaction conditions such as solvent choice (e.g., anhydrous dichloromethane), temperature (0–25°C), and stoichiometric ratios are critical for yield optimization. Monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures product integrity. Structural confirmation employs IR (C=S stretch ~1200 cm⁻¹) and NMR (aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.2–2.4 ppm) .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from ethanol or dichloromethane. Challenges include resolving disorder in the methyl or chloride groups and hydrogen bonding ambiguities. SHELXL (part of the SHELX suite) refines the structure, leveraging restraints for thermal parameters and hydrogen bonding. Space group determination (e.g., monoclinic P2₁/c) and handling twinning (if present) require careful data integration .

Advanced Research Questions

Q. How do electronic and steric effects of 3,5-dimethyl substituents influence the compound’s reactivity and intermolecular interactions?

The 3,5-dimethyl groups enhance electron density at the phenyl ring’s para position, stabilizing charge-transfer interactions. Steric hindrance from methyl groups reduces rotational freedom, favoring planar conformations in the solid state. This geometry promotes N–H···S hydrogen bonding and C–H···π interactions, as observed in related N-(3,5-dimethylphenyl) acetamides. Substituent effects are quantified via Hirshfeld surface analysis and DFT calculations .

Q. What methodologies elucidate the mechanism of photosynthetic electron transport (PET) inhibition by this compound?

Spinach chloroplast assays measure PET inhibition via oxygen evolution rates under controlled light. IC₅₀ values are determined using Hill plots. Comparative studies with derivatives (e.g., nitro- or fluoro-substituted analogs) reveal that electron-withdrawing groups enhance PET inhibition by stabilizing charge-separated states in photosystem II. Lipophilicity (logP) and Hammett σ constants correlate with activity, validated via QSAR models .

Q. How do crystallographic data resolve contradictions in reported biological activities of N-(3,5-dimethylphenyl) derivatives?

Structural discrepancies (e.g., axial vs. equatorial thiocarbonyl orientations) are resolved using high-resolution SC-XRD. For instance, the thiocarbonyl group’s orientation in the crystal lattice affects hydrogen-bond donor capacity, altering interactions with biological targets like enzyme active sites. Cross-validation with molecular docking (e.g., AutoDock Vina) identifies binding modes that explain variable inhibitory potencies .

Methodological Considerations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for traditional methods) and improve yields .
  • Crystallography : Employ synchrotron radiation for high-resolution data collection on microcrystalline samples. Address disorder using the SQUEEZE algorithm in PLATON .
  • Biological Assays : Pair in vitro PET inhibition studies with in silico ADMET profiling to prioritize derivatives for in vivo testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride

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